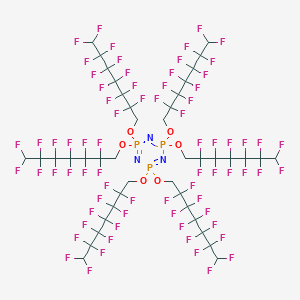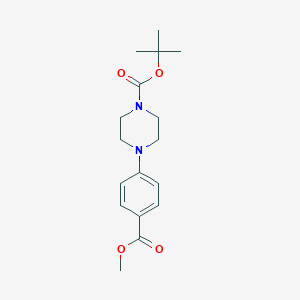
1-Boc-4-(4-methoxycarbonylphenyl)piperazine
概要
説明
The compound "1-Boc-4-(4-methoxycarbonylphenyl)piperazine" is a chemical structure that is part of a broader class of piperazine derivatives. These compounds are of significant interest due to their diverse pharmacological properties, particularly their interactions with various receptors in the central nervous system. Piperazine derivatives have been studied extensively for their potential as therapeutic agents in treating conditions such as depression, anxiety, and certain infectious diseases like HIV .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to modulate the compound's affinity for different receptors. For instance, the introduction of a methoxyphenyl group has been shown to retain affinity for the 5-HT1A receptor, a critical target in CNS drug development . The synthesis process can include steps such as cyclocondensation reactions, as well as the use of specific moieties like benzotriazole to enhance receptor affinity . Moreover, the synthesis of such compounds can also involve the use of bioisosteres, such as fluorine-substituted tert-butoxycarbonyl groups, to improve the stability and pharmacokinetic properties of the compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their binding affinity and selectivity towards different receptors. Studies have shown that the spatial arrangement of substituents around the piperazine ring, such as the dihedral angles between the piperazine and aromatic rings, can significantly influence the compound's pharmacological profile . Crystallographic studies provide detailed insights into the conformation and intermolecular interactions of these molecules, which are essential for understanding their behavior in biological systems .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions that are essential for their biological activity. For example, the presence of a methoxy group can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets . Additionally, the introduction of triazole rings has been explored for the development of novel imaging agents, indicating the versatility of piperazine derivatives in chemical modifications to achieve desired biological functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and lipophilicity, are critical factors in their development as therapeutic agents. Spectroscopic methods like FT-IR, FT-Raman, NMR, and UV-Vis have been employed to characterize these compounds and provide information on their conformational stability and electronic properties . The lipophilicity of these compounds, for instance, is a key determinant of their ability to cross the blood-brain barrier, which is essential for CNS-active drugs . Furthermore, the introduction of specific substituents can enhance the stability of these compounds, as seen with the use of acid-stable bioisosteres .
科学的研究の応用
Synthesis and Characterization
1-Boc-4-(4-methoxycarbonylphenyl)piperazine and its derivatives are primarily involved in synthesis and characterization studies. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, characterizing them through spectroscopic studies and X-ray diffraction analysis. These compounds exhibited moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, 1-Boc-4-(4-methoxycarbonylphenyl)piperazine derivatives have been explored for their potential as therapeutic agents. Romero et al. (1994) synthesized various analogues of this compound, evaluating their effectiveness as inhibitors of HIV-1 reverse transcriptase. Some of these derivatives showed significant potency compared to the lead molecule (Romero et al., 1994).
Radiochemistry and Neurotransmission Studies
Compounds derived from 1-Boc-4-(4-methoxycarbonylphenyl)piperazine have been used in radiochemistry, particularly in studies related to neurotransmission. Plenevaux et al. (2000) discussed the use of a radiolabeled antagonist derived from this compound for studying serotonin receptors using positron emission tomography (PET) (Plenevaux et al., 2000).
Development of PET Probes
Gao et al. (2013) synthesized a PET probe derived from 1-Boc-4-(4-methoxycarbonylphenyl)piperazine for imaging the enzyme PIM1. This probe showed potential for use in PET imaging, indicating the versatility of these compounds in diagnostic imaging (Gao et al., 2013).
Safety And Hazards
This compound is classified as Acute Tox. 2 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended to avoid dust formation, breathing vapours, mist, or gas, and to ensure adequate ventilation. Personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .
特性
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDBCJAJWDCJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383733 | |
| Record name | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(4-methoxycarbonylphenyl)piperazine | |
CAS RN |
158985-36-5 | |
| Record name | tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(4-methoxycarbonylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

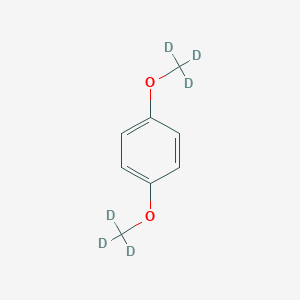
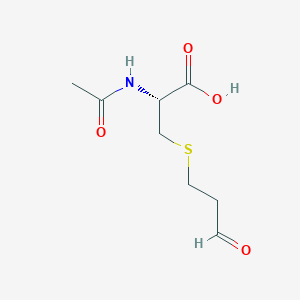
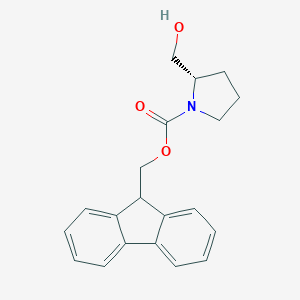
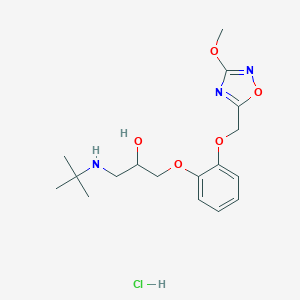
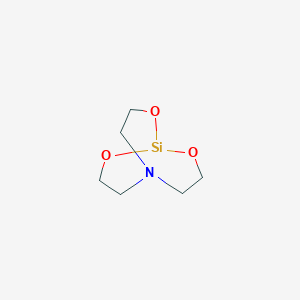

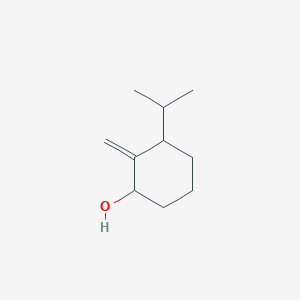
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
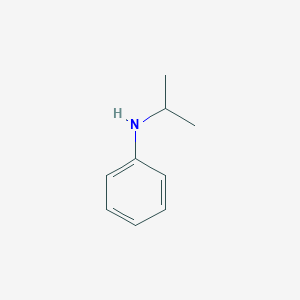
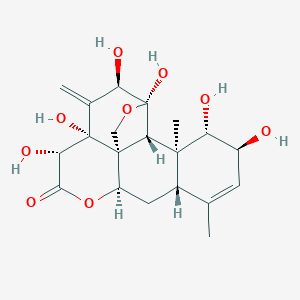
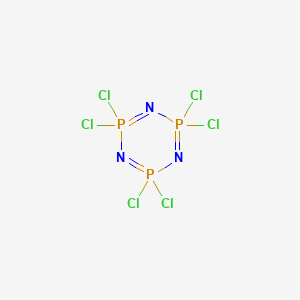
![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)
